1-[(4-Methoxynaphthalen-1-yl)methyl]-4-(4-methylphenyl)piperazine
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Overview
Description
1-[(4-Methoxynaphthalen-1-yl)methyl]-4-(4-methylphenyl)piperazine is a complex organic compound that features a piperazine ring substituted with a methoxynaphthalene and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methoxynaphthalen-1-yl)methyl]-4-(4-methylphenyl)piperazine typically involves the reaction of 4-methoxynaphthalen-1-ylmethyl chloride with 4-methylphenylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methoxynaphthalen-1-yl)methyl]-4-(4-methylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The aromatic rings can be reduced under catalytic hydrogenation conditions.
Substitution: The piperazine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 1-[(4-Hydroxynaphthalen-1-yl)methyl]-4-(4-methylphenyl)piperazine.
Reduction: Reduced aromatic rings leading to a more saturated compound.
Substitution: Various substituted piperazine derivatives depending on the electrophile used.
Scientific Research Applications
1-[(4-Methoxynaphthalen-1-yl)methyl]-4-(4-methylphenyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Methoxynaphthalen-1-yl)methyl]-4-(4-methylphenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into binding sites, potentially modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Methoxynaphthalen-1-yl)methyl]piperazine hydrochloride
- 1-[(2-Methoxynaphthalen-1-yl)methyl]piperazine hydrochloride
- 1-[(6-Methoxynaphthalen-2-yl)methyl]piperazine hydrochloride
Uniqueness
1-[(4-Methoxynaphthalen-1-yl)methyl]-4-(4-methylphenyl)piperazine is unique due to the specific substitution pattern on the piperazine ring, which can influence its chemical reactivity and biological activity. The presence of both methoxynaphthalene and methylphenyl groups provides a distinct set of properties that can be leveraged in various research applications.
Properties
IUPAC Name |
1-[(4-methoxynaphthalen-1-yl)methyl]-4-(4-methylphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O/c1-18-7-10-20(11-8-18)25-15-13-24(14-16-25)17-19-9-12-23(26-2)22-6-4-3-5-21(19)22/h3-12H,13-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGONIOHXPDOCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=C(C4=CC=CC=C34)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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